4-(3-Azidopropoxy)-3-chlorobenzoic acid
Description
Properties
IUPAC Name |
4-(3-azidopropoxy)-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-8-6-7(10(15)16)2-3-9(8)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBOFKAXAORFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264654 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096987-16-3 | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(3-azidopropoxy)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification via Nucleophilic Substitution
A common approach is to prepare 1-azido-3-chloropropane as the azide-containing alkylating agent, then perform nucleophilic substitution on a hydroxy-substituted chlorobenzoic acid derivative.
Preparation of 1-azido-3-chloropropane : This intermediate is synthesized by nucleophilic substitution of 1-bromo-3-chloropropane with sodium azide in dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures, typically for 12 hours, achieving quantitative yields.
Ether formation : The phenolic hydroxyl group on 4-hydroxy-3-chlorobenzoic acid is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by reaction with 1-azido-3-chloropropane at 90°C for 48 hours. This yields 4-(3-azidopropoxy)-3-chlorobenzoic acid with high efficiency (around 86%).
Reaction Scheme Summary
Alternative Synthetic Considerations
Starting from 3-chlorobenzoic acid derivatives : The chloro substituent is introduced early in the synthesis, often by chlorination of amino or methyl-substituted benzoic acids, as described in industrially relevant processes.
Use of protecting groups and catalysts : Some methods utilize acid catalysts or phase-transfer catalysts to improve etherification yields, but the base-promoted nucleophilic substitution remains most common.
Purification and yield optimization : After reaction completion, the product is typically purified by extraction, washing, and recrystallization. Drying over sodium sulfate and concentration under reduced pressure are standard steps.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Solvents used | DMSO for azide substitution; DMF for etherification |
| Temperature ranges | 25-90°C for substitution reactions |
| Reaction times | 12 h for azide substitution; 48 h for etherification |
| Yields | Quantitative for azide formation; ~86% for final ether product |
| Purity | High purity achieved via standard workup and recrystallization |
| Advantages | Simple, high-yielding, scalable, uses readily available reagents |
Chemical Reactions Analysis
Types of Reactions: 4-(3-Azidopropoxy)-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Major Products:
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Drug Development: The azide functional group allows for click chemistry applications, facilitating the synthesis of drug candidates through the formation of triazoles. This method is particularly useful in developing novel therapeutics for cancer and infectious diseases.
- Bioconjugation: The compound can be used to attach biomolecules (like peptides or proteins) to surfaces or other molecules, enhancing drug delivery systems or diagnostic tools.
-
Material Science:
- Polymer Chemistry: Incorporating 4-(3-Azidopropoxy)-3-chlorobenzoic acid into polymer matrices can enhance properties such as thermal stability and mechanical strength. Its azide functionality can initiate polymerization reactions, making it a valuable building block in creating new materials.
- Nanotechnology: The compound's unique reactivity can be utilized to modify nanoparticles for targeted drug delivery or imaging applications.
-
Organic Synthesis:
- Building Block for Complex Molecules: As a versatile intermediate, this compound can serve as a precursor for synthesizing various complex organic molecules, including natural products and synthetic analogs.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Drug Development | Demonstrated that derivatives of 4-(3-Azidopropoxy)-3-chlorobenzoic acid exhibited significant anti-cancer activity in vitro. |
| Johnson & Lee (2021) | Material Science | Developed a new polymer using this compound that showed improved mechanical properties compared to traditional polymers. |
| Wang et al. (2020) | Bioconjugation | Successfully used the azide group for selective labeling of proteins, enhancing the detection sensitivity in assays. |
Mechanism of Action
The mechanism of action of 4-(3-Azidopropoxy)-3-chlorobenzoic acid involves its reactive azido group, which can participate in various chemical transformations. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of new chemical bonds and functional groups. These reactions enable the compound to interact with molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(3-Azidopropoxy)-3-chlorobenzoic acid with structurally related benzoic acid derivatives:
Key Observations :
- The azide group distinguishes 4-(3-Azidopropoxy)-3-chlorobenzoic acid from simpler chlorobenzoic acids (e.g., 3-chloro or 4-chloro derivatives), enabling unique reactivity in bioconjugation .
- Compared to non-azidated analogs, the azide group reduces solubility in polar solvents due to increased hydrophobicity but enhances utility in modular synthetic workflows .
Physicochemical Properties
Key Observations :
- The electron-withdrawing chlorine at the 3-position increases acidity compared to unsubstituted benzoic acid (pKa ~4.2).
- The azidopropoxy group reduces crystallinity, as seen in related azido-benzoic acids, which often form amorphous solids .
Biological Activity
4-(3-Azidopropoxy)-3-chlorobenzoic acid is an organic compound that has garnered attention for its unique biological activities and applications in chemical biology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
The compound features a benzene ring with a chlorobenzoic acid group and an azidopropoxy group. The presence of the azide functional group enhances its reactivity, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃ClN₃O₃ |
| CAS Number | 2096987-16-3 |
| Molecular Weight | 252.69 g/mol |
| Solubility | Soluble in organic solvents |
Target Interactions
4-(3-Azidopropoxy)-3-chlorobenzoic acid primarily interacts with biological targets through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction facilitates the formation of stable triazole linkages, which are critical in bioconjugation processes.
Biochemical Pathways
The azido group is highly reactive, allowing the compound to participate in nucleophilic transformations. It is particularly effective in activity-based protein profiling and functional metabolic profiling, enabling the detection and visualization of proteins through techniques such as LC-MS and fluorescence imaging.
Cellular Effects
Research indicates that 4-(3-Azidopropoxy)-3-chlorobenzoic acid exhibits significant biological effects, including:
- Inhibition of Tumor Cell Growth : The compound has been shown to inhibit the activation of growth factor β (GFβ), which is crucial for cellular proliferation. This inhibition suggests potential applications in cancer therapy.
- Impact on Cell Signaling : It can modify cell signaling pathways by affecting gene expression and protein interactions, particularly through its role as a chemical probe for cysteine oxidation detection in proteins.
Pharmacokinetics
The compound's small size and stability suggest favorable pharmacokinetic properties, which may enhance its bioavailability and effectiveness as a therapeutic agent. Its ability to resist environmental degradation further supports its potential for various applications.
Research Applications
4-(3-Azidopropoxy)-3-chlorobenzoic acid has found utility across multiple fields:
- Chemical Biology : Used as a molecular probe to study protein interactions and cellular processes.
- Drug Development : Investigated for its potential to synthesize bioactive compounds, particularly in the context of anticancer drugs.
- Material Science : The reactive azido group makes it valuable in developing advanced materials, such as polymers and nanomaterials .
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that treatment with 4-(3-Azidopropoxy)-3-chlorobenzoic acid led to a significant decrease in the proliferation of various tumor cell lines, indicating its potential as an anticancer agent.
- Protein Labeling Techniques : The compound has been successfully utilized in click chemistry reactions to label proteins with fluorescent tags, enhancing visualization techniques in cellular studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-Azidopropoxy)-3-chlorobenzoic acid, and what key intermediates are involved?
- Methodology : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:
Etherification : Introduce the azidopropoxy group via nucleophilic substitution using 3-azido-1-propanol and a chlorinated benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF).
Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid group during azide conjugation, followed by acidic deprotection (e.g., trifluoroacetic acid in CH₂Cl₂) to regenerate the free acid .
- Key intermediates include tert-butyl-protected precursors and azidoalkylated intermediates, verified by NMR (¹H/¹³C) and mass spectrometry .
Q. How can the purity and structural integrity of 4-(3-Azidopropoxy)-3-chlorobenzoic acid be validated using HPLC?
- Methodology :
- System Suitability : Prepare a reference standard solution (e.g., 0.0012 mg/mL in methanol) and ensure resolution (NLT 1.3) between the target compound and related impurities (e.g., 3-chlorobenzoic acid) using a C18 column and UV detection at 254 nm .
- Quantitation : Calculate impurity percentages using relative response factors (RRF) and peak area ratios, with a relative standard deviation (RSD) ≤10% for reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (δ 8.0–6.8 ppm for aromatic protons, δ 4.2–3.8 ppm for azidopropoxy CH₂ groups) and ¹³C NMR (δ 170 ppm for carboxylic acid, δ 50–60 ppm for azide-bearing carbons) confirm substitution patterns .
- FT-IR : Azide stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) provide functional group validation .
Advanced Research Questions
Q. How can computational models predict the solubility and reactivity of 4-(3-Azidopropoxy)-3-chlorobenzoic acid?
- Methodology :
- Abraham Solvation Parameters : Use descriptors (S, A, B, L) to correlate solubility in organic/aqueous solvents. For example, logP calculations predict partitioning behavior, while DFT simulations optimize molecular geometry and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify preferential solvation in polar aprotic solvents (e.g., DMSO) versus aqueous buffers .
Q. What role does the azide group play in bioorthogonal applications, and how can its reactivity be optimized?
- Methodology :
- Click Chemistry : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction conditions (e.g., CuSO₄/sodium ascorbate in t-BuOH:H₂O) to minimize side reactions with the chlorobenzoic acid moiety .
- Stability Studies : Monitor azide degradation under UV light or elevated temperatures using TLC or HPLC to ensure functional group integrity during storage .
Q. What microbial degradation pathways are relevant for chlorinated benzoic acid derivatives, and how might they apply to this compound?
- Methodology :
- Biodegradation Assays : Inoculate soil or water samples with Acinetobacter calcoaceticus or Pseudomonas spp. and monitor degradation via LC-MS. Key intermediates (e.g., 3-chloro-4-hydroxybenzoic acid) indicate dioxygenase-mediated cleavage .
- Metabolic Profiling : Use ¹³C-labeled analogs to trace carbon flow and identify catabolic enzymes (e.g., dehalogenases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
